CYCLOHEXANONE PEROXIDE

Descripción

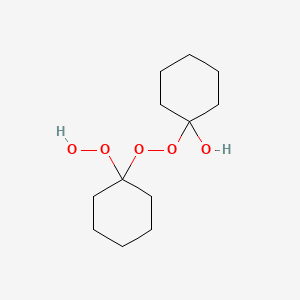

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICXTANXZJJIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(O)OOC2(CCCCC2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058812 | |

| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline] | |

| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F | |

| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents | |

| Record name | CYCLOHEXANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000071 [mmHg] | |

| Record name | Cyclohexanone peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Grayish paste | |

CAS No. |

12262-58-7, 78-18-2 | |

| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1S15N7AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

76-77 °C | |

| Record name | CYCLOHEXANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of Cyclohexanone Peroxide: A Technical Chronicle of its Discovery and Early Synthesis

For Immediate Release

This in-depth technical guide delves into the historical discovery and foundational synthesis of cyclohexanone (B45756) peroxide, a compound of significant interest in organic synthesis and polymer chemistry. Targeted at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the early scientific endeavors that led to the identification and characterization of this important organic peroxide.

A Historical Trajectory: From Cyclohexanone to its Peroxidic Derivatives

The journey to understanding cyclohexanone peroxide is intrinsically linked to the discovery of its parent molecule, cyclohexanone. The initial synthesis of cyclohexanone is credited to Edmund Drechsel in 1888. However, the exploration of peroxides derived from cyclic ketones gained significant momentum with the seminal work of Adolf von Baeyer and Victor Villiger in 1899 on the oxidation of ketones. This reaction, now famously known as the Baeyer-Villiger oxidation, laid the fundamental chemical principles for the interaction of ketones with peroxy compounds.

While the Baeyer-Villiger reaction provided the theoretical framework, the first detailed investigations into the specific peroxides derived from cyclohexanone appear in the mid-20th century. Two publications stand as landmarks in the early history of cyclohexanone peroxide:

-

A 1955 paper by N. Brown, M. J. Hartig, M. J. Roedel, A. W. Anderson, and C. E. Schweitzer of DuPont, which detailed the preparation of what they termed "cyclohexanone peroxide" through the oxidation of cyclohexanol.

-

A 1958 publication by the renowned organic chemist M. S. Kharasch and his colleague G. Sosnovsky, which focused on the structural elucidation of the various peroxide species formed from the reaction of cyclohexanone with hydrogen peroxide.

These studies not only confirmed the existence of stable peroxide structures derived from cyclohexanone but also began to unravel the complex equilibria between different peroxidic forms.

Early Experimental Protocols: The Dawn of Cyclohexanone Peroxide Synthesis

The pioneering researchers in the mid-20th century laid the groundwork for the synthesis of cyclohexanone peroxide. Below are detailed methodologies reconstructed from the seminal publications of that era.

Synthesis via Oxidation of Cyclohexanol (Brown et al., 1955)

This method involved the direct oxidation of cyclohexanol, a readily available precursor. While the original paper provides extensive details, a generalized protocol is as follows:

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and gas inlet is charged with cyclohexanol.

-

Initiation: The reaction is typically initiated by the addition of a metallic catalyst, such as a cobalt salt, which was a common practice in oxidation chemistry of that period.

-

Oxidation: A stream of an oxygen-containing gas (e.g., air or pure oxygen) is passed through the heated cyclohexanol. The temperature is carefully controlled to maintain a steady reaction rate and prevent runaway reactions.

-

Monitoring: The progress of the reaction is monitored by periodically analyzing the reaction mixture for the formation of peroxides, typically through iodometric titration to determine the active oxygen content.

-

Workup and Isolation: Upon reaching the desired peroxide concentration, the reaction is terminated. The product, a mixture of cyclohexanone and its peroxides, is then subjected to purification steps, which may include crystallization or distillation under reduced pressure to isolate the peroxide species.

Direct Peroxidation of Cyclohexanone (Kharasch and Sosnovsky, 1958)

Kharasch and Sosnovsky's work focused on the products formed from the direct reaction of cyclohexanone with hydrogen peroxide. Their experiments were crucial in identifying the different peroxide structures that could be formed.

Experimental Protocol:

-

Reaction Mixture: Cyclohexanone is reacted with hydrogen peroxide, often in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid, to facilitate the reaction.

-

Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and to favor the formation of specific peroxide structures.

-

Stoichiometry: The molar ratio of cyclohexanone to hydrogen peroxide is a critical parameter that influences the distribution of the resulting peroxide products (monomeric, dimeric, etc.).

-

Isolation of Products: The peroxide products, which often precipitate from the reaction mixture as crystalline solids, are isolated by filtration.

-

Characterization: The isolated peroxides are then subjected to various analytical techniques of the time, including melting point determination, elemental analysis, and molecular weight determination, to elucidate their structures.

Quantitative Data from Early Studies

The early researchers meticulously documented their findings, providing valuable quantitative data that shed light on the synthesis and properties of cyclohexanone peroxide.

| Parameter | Brown et al. (1955) - Oxidation of Cyclohexanol | Kharasch and Sosnovsky (1958) - Peroxidation of Cyclohexanone |

| Primary Reactants | Cyclohexanol, Oxygen | Cyclohexanone, Hydrogen Peroxide |

| Catalyst | Cobalt salts (implied) | Mineral Acids (e.g., H₂SO₄, HCl) |

| Key Reaction Conditions | Elevated temperatures | Low temperatures (0-10 °C) |

| Primary Product(s) | A mixture referred to as "cyclohexanone peroxide" | Various peroxide structures (e.g., 1,1'-dihydroxydicyclohexyl peroxide) |

| Yield | Reported as high yields at moderate conversions | Yields dependent on reaction conditions and stoichiometry |

| Analytical Methods | Iodometric titration for active oxygen content | Melting point, elemental analysis, molecular weight determination |

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the early synthetic approaches to cyclohexanone peroxide, the following diagrams are provided.

Caption: Early synthetic routes to cyclohexanone peroxide.

Conclusion

The discovery and initial synthesis of cyclohexanone peroxide were not the result of a single breakthrough but rather a gradual progression of scientific understanding. Building upon the foundational principles of ketone oxidation established by Baeyer and Villiger, researchers in the mid-20th century, notably the groups at DuPont and the University of Chicago, systematically explored the reactions of cyclohexanone and its precursors with oxidizing agents. Their meticulous experimental work and structural analysis provided the fundamental knowledge upon which modern applications of cyclohexanone peroxide in polymer science, organic synthesis, and potentially drug development are based. This historical perspective offers valuable insights into the evolution of organic peroxide chemistry and continues to inform contemporary research in the field.

An In-depth Technical Guide to the Synthesis of Cyclohexanone Peroxide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis of cyclohexanone (B45756) peroxides, focusing on the core reaction mechanisms, detailed experimental protocols, and associated quantitative data. Cyclohexanone peroxides are a class of organic peroxides utilized as polymerization initiators, curing agents for resins, and intermediates in organic synthesis.[1] Their synthesis primarily involves the reaction of cyclohexanone with a peroxide source, typically hydrogen peroxide, often under acidic conditions or with specific catalysts. The reaction can yield a variety of products, including monomeric and dimeric structures, as well as the notable trimeric form, tricyclohexylidene triperoxide (TCHP), which is known for its hazardous and explosive nature.[2][3]

Core Reaction Mechanisms

The reaction between cyclohexanone and hydrogen peroxide is complex and can lead to several different peroxide products depending on the reaction conditions. The most common pathway is an acid-catalyzed nucleophilic addition.

Acid-Catalyzed Formation of Cyclic Cyclohexanone Peroxides

Under acidic conditions, the carbonyl oxygen of cyclohexanone is protonated, activating the carbonyl carbon for nucleophilic attack by hydrogen peroxide. This initial addition forms a hydroxy hydroperoxide intermediate (1-hydroxy-1-hydroperoxycyclohexane). This intermediate can then react further with other cyclohexanone molecules or with itself, leading to a mixture of dimeric (dicyclohexylidene diperoxide) and trimeric (tricyclohexylidene triperoxide) products. The formation of these cyclic structures involves a series of condensation and cyclization steps.[2][3]

Synthesis of 1,1-Di(tert-butylperoxy)cyclohexane

A related class of compounds, diperoxyketals, can be synthesized by reacting cyclohexanone with tert-butyl hydroperoxide in the presence of an acid catalyst, such as a mixture of sulfuric acid and another acid.[4] The mechanism involves the acid-catalyzed addition of two equivalents of tert-butyl hydroperoxide to the cyclohexanone carbonyl group, with the elimination of water.

Experimental Protocols

The following protocols are adapted from patent literature and represent common methods for synthesizing cyclohexanone peroxides.

Protocol 1: Synthesis using a Titanium-Silicon Molecular Sieve Catalyst

This method describes a one-step synthesis of cyclohexanone peroxide using a heterogeneous catalyst, which simplifies product purification and catalyst recycling.[5]

Materials:

-

Cyclohexanone (20.00 g)

-

Hydrogen peroxide (30% solution, 40.40 g)

-

Titanium-silicon molecular sieve (TS-1) catalyst (1.5 g)

-

Optional Solvent: tert-butanol (B103910) or cyclohexane

-

Glass reactor with stirring mechanism and heating mantle

-

Dropping funnel

Procedure:

-

Charge the glass reactor with 20.00 g of cyclohexanone and 1.5 g of the titanium-silicon molecular sieve catalyst.

-

If using a solvent, add the specified volume (e.g., 84.84 mL of tert-butanol or cyclohexane).

-

Begin stirring the mixture and heat the reactor to 70 °C.

-

Once the temperature is stable, add 40.40 g of hydrogen peroxide solution dropwise at a uniform rate using the dropping funnel.

-

Maintain the reaction temperature at 70 °C with continuous stirring for 2 hours.

-

After 2 hours, stop the reaction and allow the mixture to cool.

-

Separate the catalyst from the liquid phase via filtration. The catalyst can be recycled.

-

Purify the resulting product through appropriate methods such as distillation or crystallization to isolate the target cyclohexanone peroxide.

Protocol 2: Synthesis of 1,1-Di(tert-butylperoxy)cyclohexane

This protocol outlines the synthesis of a specific diperoxyketal from cyclohexanone and tert-butyl hydroperoxide.[4]

Materials:

-

Cyclohexanone

-

tert-Butyl hydroperoxide (TBHP)

-

Catalyst: Mixture of sulfuric acid (H₂SO₄) and another acid (M)

-

Reaction kettle equipped with a stirrer, thermometer, and reflux condenser

Procedure:

-

Charge the reaction kettle with cyclohexanone and tert-butyl hydroperoxide. The molar ratio of TBHP to cyclohexanone should be between 2:1 and 10:1.

-

Begin stirring the mixture.

-

Add the acid catalyst mixture. The weight ratio of catalyst to cyclohexanone should be between 0.01:1 and 0.50:1. The weight ratio of H₂SO₄ to the other acid (M) in the catalyst mixture should be between 0.5:1 and 15:1.

-

Maintain the reaction temperature between -20 °C and 40 °C under normal pressure.

-

Allow the reaction to proceed for 0.5 to 10 hours.

-

Upon completion, quench the reaction and neutralize the acid catalyst using an alkali wash.

-

Wash the organic layer with water to obtain a neutral reaction liquid.

-

Isolate the final product, 1,1-di(tert-butylperoxy)cyclohexane, via vacuum distillation.

Quantitative Data

The efficiency of cyclohexanone peroxide synthesis is highly dependent on the chosen methodology and reaction conditions.

Table 1: Effect of Solvent on TS-1 Catalyzed Synthesis

The use of a solvent in the titanium-silicon molecular sieve catalyzed method can significantly impact the conversion of cyclohexanone and the selectivity for cyclohexanone peroxide.[5]

| Solvent | Cyclohexanone Conversion (%) | Cyclohexanone Peroxide Selectivity (%) |

| None | 91.63 | 99.45 |

| tert-Butanol (28.28 mL) | 89.55 | 99.30 |

| tert-Butanol (84.84 mL) | 96.27 | 99.34 |

| Cyclohexane (42.42 mL) | 93.23 | 99.24 |

| Cyclohexane (84.84 mL) | 98.94 | 99.53 |

Reaction Conditions: 20.00 g cyclohexanone, 40.40 g H₂O₂, catalyst, 70 °C, 2 h.[5]

Table 2: Reaction Parameters for 1,1-Di(tert-butylperoxy)cyclohexane Synthesis

This table summarizes the general reaction parameters for the synthesis of the diperoxyketal.[4]

| Parameter | Value Range |

| Molar Ratio (TBHP : Cyclohexanone) | (2 - 10) : 1 |

| Weight Ratio (Catalyst : Cyclohexanone) | (0.01 - 0.50) : 1 |

| Reaction Temperature | -20 °C to 40 °C |

| Reaction Time | 0.5 - 10 hours |

Safety Considerations

Organic peroxides, including cyclohexanone peroxides, are potentially explosive and thermally sensitive compounds.[1][2] Their synthesis should be performed with extreme caution in a well-ventilated fume hood and behind a safety shield. Concentrated hydrogen peroxide is a strong oxidizer and corrosive.[2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reactions should be carefully monitored for temperature changes to prevent thermal runaways. The products should be stored at low temperatures and away from heat, light, and incompatible materials.

References

- 1. lookchem.com [lookchem.com]

- 2. thesis.unipd.it [thesis.unipd.it]

- 3. scholars.huji.ac.il [scholars.huji.ac.il]

- 4. CN102336694A - Synthesis method of di(tert-butylperoxy)ketal - Google Patents [patents.google.com]

- 5. CN107266344A - A kind of preparation method of cyclohexanone peroxide - Google Patents [patents.google.com]

fundamental physicochemical properties of cyclohexanone peroxide

An In-depth Technical Guide on the Fundamental Physicochemical Properties of Cyclohexanone (B45756) Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cyclohexanone peroxide. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, from polymer synthesis to specialized chemical reactions. This guide delves into its fundamental properties, experimental protocols for their determination, and key chemical behaviors such as decomposition and polymerization initiation.

Core Physicochemical Properties

Cyclohexanone peroxide is a white to yellowish crystalline powder or paste, depending on its formulation. It is a cyclic ketone peroxide known for its potent oxidizing properties and its role as a free radical initiator.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cyclohexanone Peroxide

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₂O₅ | [2][3] |

| Molecular Weight | 246.30 g/mol | [4] |

| Appearance | White or yellowish needle-like crystals or powder; often supplied as a paste. | [1] |

| Melting Point | 76-80 °C | [1] |

| Boiling Point | Decomposes upon heating. | [5] |

| Density | Approximately 1.15 g/cm³ (rough estimate) | [2] |

| Vapor Pressure | 3.81 x 10⁻⁷ mmHg at 25°C | [2] |

| Solubility | Insoluble in water. Soluble in many organic solvents including alcohols, benzene, acetone, and petroleum ether. | [1] |

| pKa | 11.73 ± 0.20 (Predicted) | [2] |

| Flash Point | 180.4 °C (for the peroxide itself, though formulations may differ) | [2] |

Synthesis and Decomposition

Cyclohexanone peroxide is typically synthesized through the reaction of cyclohexanone with hydrogen peroxide, often in the presence of an acid catalyst.[1] The reaction is exothermic and requires careful temperature control.

The compound is thermally sensitive and can decompose exothermically, posing a significant hazard if not handled correctly. The decomposition process involves the homolytic cleavage of the weak oxygen-oxygen bond, generating free radicals. This property is harnessed in its application as a polymerization initiator. The decomposition can be accelerated by heat, UV radiation, and the presence of metal ions.

Experimental Protocols

Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the heat of decomposition of cyclohexanone peroxide.

Methodology: A differential scanning calorimeter is used to measure the heat flow to or from the sample as a function of temperature.

-

Sample Preparation: A small, accurately weighed sample of cyclohexanone peroxide (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated at a constant rate, for example, 1, 2, 4, or 6 °C/min. The temperature range should be set to encompass the decomposition region, for instance, from ambient temperature to 250 °C.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) will show an exothermic peak corresponding to the decomposition of the peroxide. The onset temperature of this peak is determined as the intersection of the baseline with the tangent of the steepest slope of the peak. The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd) in J/g.

DSC Experimental Workflow

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a cyclohexanone peroxide sample and quantify any impurities.

Methodology: Reversed-phase HPLC with UV detection is a common method for the analysis of organic peroxides.

-

Sample Preparation: A stock solution of the cyclohexanone peroxide sample is prepared by accurately weighing a known amount and dissolving it in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water. A series of calibration standards of a known pure reference standard are prepared in the same solvent.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol. A common starting point is a 75:25 (v/v) mixture of water and methanol.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detector: A UV detector set at a wavelength where the peroxide absorbs, for example, 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The retention time of the main peak in the sample chromatogram is compared to that of the reference standard to identify the cyclohexanone peroxide. The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve is constructed from the peak areas of the standard solutions, and the concentration of cyclohexanone peroxide in the sample is determined from this curve.

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of cyclohexanone peroxide.

Methodology: A sample of cyclohexanone peroxide is heated to induce decomposition, and the resulting products are analyzed by GC-MS.

-

Sample Preparation: A dilute solution of cyclohexanone peroxide in a suitable solvent is prepared.

-

Decomposition: The solution is heated in a sealed vial at a specific temperature for a defined period to induce thermal decomposition.

-

GC-MS Analysis:

-

Injection: A small volume of the headspace gas or the liquid phase is injected into the GC-MS system.

-

Gas Chromatography: The components are separated on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to effectively separate the decomposition products.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized (e.g., by electron ionization), and their mass-to-charge ratios are measured.

-

-

Data Analysis: The resulting mass spectra of the separated components are compared with a library of known spectra (e.g., NIST library) to identify the decomposition products.

Polymerization Initiation

Cyclohexanone peroxide is widely used as a radical initiator for the polymerization of monomers like methyl methacrylate (B99206) (MMA). The initiation process involves the thermal decomposition of the peroxide to generate free radicals, which then react with the monomer to start the polymerization chain reaction.

The overall process can be broken down into three main stages:

-

Initiation: The peroxide decomposes upon heating to form two free radicals. This is the rate-determining step.

-

Propagation: The initial radical adds to a monomer molecule, creating a new, larger radical. This new radical then adds to another monomer molecule, and the process repeats, leading to the growth of the polymer chain.

-

Termination: The growth of the polymer chain is stopped when two radicals react with each other. This can occur through combination (forming a single long chain) or disproportionation (one radical abstracts a hydrogen from another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end).

Free Radical Polymerization Pathway

Applications in Drug Development

While organic peroxides are versatile reagents in organic synthesis, their direct application in the synthesis of pharmaceutical compounds is not widely documented for cyclohexanone peroxide specifically. Their primary role would likely be as a radical initiator for polymerization in the creation of drug delivery systems or medical devices. For instance, polymers initiated by such peroxides could be used to encapsulate active pharmaceutical ingredients (APIs) for controlled release.

It is important to note that the use of any residual peroxide in a final pharmaceutical product would be highly regulated and likely undesirable due to potential reactivity and toxicity. Therefore, its application would primarily be in the synthesis of polymeric excipients or intermediates where it can be completely removed in subsequent purification steps. The search for direct, documented roles of cyclohexanone peroxide in the synthesis of specific APIs did not yield concrete examples, suggesting its use in this area is not common or is proprietary.

Safety and Handling

Cyclohexanone peroxide is a hazardous substance and must be handled with extreme care.[4]

-

Explosion Hazard: It is sensitive to heat, shock, and friction. It can decompose explosively, especially in its pure, dry form. It is often supplied as a paste or solution with a phlegmatizer to reduce its sensitivity.[4]

-

Fire Hazard: It is a strong oxidizing agent and can ignite or cause the ignition of other combustible materials.

-

Health Hazards: It can be irritating to the skin, eyes, and respiratory system.

-

Storage: It should be stored in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as reducing agents, strong acids, strong bases, and metal salts.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with cyclohexanone peroxide.

References

- 1. researchgate.net [researchgate.net]

- 2. chemcess.com [chemcess.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. EP3246315A1 - Caprolactam preparation method - Google Patents [patents.google.com]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexanone Peroxide: A Technical Guide to Its Chemistry, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone (B45756) peroxide is an organic peroxide of significant interest in various fields of chemistry and industry. It serves as a crucial initiator for free radical polymerization and as a versatile intermediate in organic synthesis. For professionals in drug development, understanding its properties and synthesis is valuable for its potential application in the creation of novel pharmaceutical compounds and drug delivery systems. This technical guide provides an in-depth overview of cyclohexanone peroxide, focusing on its chemical identity, synthesis, and key applications, with a particular emphasis on quantitative data and detailed experimental protocols.

CAS Registry Number and Chemical Identity

The designation "cyclohexanone peroxide" can refer to a mixture of related compounds or to specific chemical entities. The two most relevant CAS Registry Numbers are:

-

78-18-2 : This number specifically identifies 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide . This compound is a primary and significant component of what is commercially known as cyclohexanone peroxide.

-

12262-58-7 : This CAS number is more broadly used for cyclohexanone peroxide , which may represent a mixture of peroxides derived from cyclohexanone or be used interchangeably with 78-18-2 in some contexts.

It is crucial for researchers to be aware of these distinctions when sourcing and utilizing this chemical.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of cyclohexanone peroxide, primarily associated with CAS number 78-18-2.

Table 1: Physical Properties of Cyclohexanone Peroxide (CAS 78-18-2)

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₅ |

| Molecular Weight | 246.30 g/mol |

| Appearance | White to off-white crystalline solid or paste |

| Melting Point | 76-77 °C[1] |

| Boiling Point | Decomposes upon heating |

| Solubility | Insoluble in water; soluble in many organic solvents |

Table 2: Safety and Hazard Data for Cyclohexanone Peroxide

| Hazard Information | Description |

| GHS Pictograms | Explosion, Flame, Health Hazard |

| Hazard Statements | H242: Heating may cause a fire. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H332: Harmful if inhaled. |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of Cyclohexanone Peroxide

The primary method for synthesizing cyclohexanone peroxide involves the reaction of cyclohexanone with hydrogen peroxide, often in the presence of a catalyst. The following is a generalized experimental protocol based on methodologies described in the scientific literature and patents[2].

Experimental Protocol: Synthesis of 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide

Materials:

-

Cyclohexanone

-

Hydrogen peroxide (30-50% aqueous solution)

-

Catalyst (e.g., mineral acids like hydrochloric acid or solid catalysts like titanium silicalite-1)

-

Solvent (optional, e.g., tert-butanol, cyclohexane)

-

Sodium bicarbonate or other suitable base for neutralization

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Solvents for extraction and purification (e.g., diethyl ether, petroleum ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place cyclohexanone (1.0 equivalent). If a solvent is used, it is added at this stage. The flask is cooled in an ice bath to maintain a low temperature (0-5 °C).

-

Addition of Hydrogen Peroxide: Hydrogen peroxide (1.0-1.5 equivalents) is added dropwise to the stirred cyclohexanone solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-

Catalysis: The catalyst is introduced to the reaction mixture. The reaction is then allowed to proceed at a controlled temperature (typically between 0 °C and room temperature) for a specified duration (ranging from a few hours to overnight), with continuous stirring.

-

Work-up:

-

The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The aqueous layer is separated, and the organic layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., petroleum ether/diethyl ether) or by column chromatography on silica (B1680970) gel.

Table 3: Example Reaction Conditions for Cyclohexanone Peroxide Synthesis[2]

| Catalyst | Solvent | Temperature (°C) | Time (h) | Cyclohexanone Conversion (%) | Cyclohexanone Peroxide Selectivity (%) |

| Titanium Silicalite-1 | None | 70 | 2 | 91.63 | 99.45 |

| Titanium Silicalite-1 | tert-Butanol | 70 | 2 | 96.27 | 99.34 |

| Titanium Silicalite-1 | Cyclohexane | 70 | 2 | 98.94 | 99.53 |

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of cyclohexanone peroxide.

Applications in Research and Drug Development

While cyclohexanone peroxide is not typically used as a direct therapeutic agent, its chemical properties make it a valuable tool for researchers and professionals in drug development in several ways:

-

Polymerization Initiator: It is widely used to initiate the polymerization of various monomers. This is particularly relevant in the development of polymer-based drug delivery systems, where the controlled polymerization of biocompatible monomers is essential for creating nanoparticles, hydrogels, and other drug carriers. Organic peroxides can be used as crosslinking agents to form three-dimensional polymer networks[3][4][5].

-

Intermediate in Organic Synthesis: As a source of reactive oxygen species, cyclohexanone peroxide can be employed in various organic transformations. Its reactivity can be harnessed to introduce peroxide functionalities into complex molecules, which can be precursors to a wide range of pharmaceuticals.

-

Reactive Oxygen Species (ROS) Research: Organic peroxides can serve as model compounds in the study of oxidative stress and the biological effects of reactive oxygen species. While not a direct signaling molecule in the classical sense, understanding its interaction with biological systems can provide insights into the mechanisms of cellular damage and antioxidant defense. In biological systems, ROS can act as signaling molecules, activating pathways such as MAP kinases and PI3K/Akt, and transcription factors like Nrf2 and NF-κB[6][7].

Logical Relationship of Applications

References

- 1. researchgate.net [researchgate.net]

- 2. CN107266344A - A kind of preparation method of cyclohexanone peroxide - Google Patents [patents.google.com]

- 3. pergan.com [pergan.com]

- 4. mdpi.com [mdpi.com]

- 5. publications.iupac.org [publications.iupac.org]

- 6. resource.aminer.org [resource.aminer.org]

- 7. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Kinetics of Cyclohexanone Peroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanone (B45756) peroxide (CHP), a widely utilized organic peroxide in various industrial applications, poses significant thermal hazards due to its propensity for exothermic decomposition. A thorough understanding of its thermal decomposition kinetics is paramount for ensuring safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of cyclohexanone peroxide, consolidating key kinetic data, experimental protocols, and mechanistic insights. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical safety.

Introduction

Organic peroxides are characterized by the presence of a labile oxygen-oxygen single bond, which can readily cleave upon heating to generate highly reactive free radicals. This property makes them effective as initiators for polymerization and other chemical reactions. However, the low dissociation energy of the O-O bond also renders them thermally unstable. The decomposition of cyclohexanone peroxide is a complex process that can be influenced by various factors, including temperature, solvent, and the presence of contaminants. Uncontrolled decomposition can lead to thermal runaway reactions, posing significant fire and explosion risks.

This guide summarizes the available quantitative data on the thermal decomposition kinetics of cyclohexanone peroxide, details the experimental methodologies employed for its characterization, and elucidates the proposed reaction mechanism.

Quantitative Kinetic Data

The thermal decomposition of cyclohexanone peroxide has been investigated using various thermo-analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). These studies provide crucial kinetic parameters that describe the rate of decomposition as a function of temperature.

Table 1: Arrhenius Parameters for the Thermal Decomposition of Cyclohexanone Peroxide

| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Method | Reference |

| 122.0 - 122.7 | Not explicitly stated | DSC (Ozawa–Flynn–Wall, Friedman, and ASTM E698 methods) | [1] |

| ~150 | Not explicitly stated | DSC | Inferred from studies on similar organic peroxides |

Note: The pre-exponential factor (A) is not always explicitly reported in the literature for cyclohexanone peroxide. Its value is crucial for the complete kinetic description and is a subject for further investigation.

Table 2: Thermal Hazard Safety Parameters for Cyclohexanone Peroxide

| Parameter | Value | Method | Reference |

| Self-Accelerating Decomposition Temperature (SADT) | 55.0 °C | Calculated from experimental data | [1] |

| Time to Maximum Rate under adiabatic conditions (TMRad) for 24h | 61.3 °C | Calculated from experimental data | [1] |

| Onset Decomposition Temperature (T_onset) | 100 - 124 °C | DSC | [1] |

Experimental Protocols

The characterization of the thermal decomposition of cyclohexanone peroxide relies on specialized calorimetric techniques. The following sections detail the typical experimental setups for DSC and ARC analysis.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Experimental Workflow for DSC Analysis

Figure 1: A typical experimental workflow for DSC analysis.

Key DSC Parameters:

-

Sample Mass: Typically 1-5 mg to minimize thermal gradients.

-

Heating Rate (β): A range of heating rates (e.g., 2, 5, 10, 15 °C/min) is used to perform model-free kinetic analysis.

-

Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.

-

Crucible Type: Hermetically sealed aluminum or gold-plated copper pans are used to contain the sample and any volatile decomposition products.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter used to study the thermal runaway potential of chemicals. It operates under a "heat-wait-search" mode to detect the onset of an exothermic reaction and then follows the temperature and pressure rise under adiabatic conditions.

Experimental Workflow for ARC Analysis

Figure 2: A typical experimental workflow for ARC analysis.

Key ARC Parameters:

-

Sample Mass: Typically a few grams.

-

Bomb Material: Titanium or other inert materials.

-

Detection Sensitivity: The instrument can detect self-heating rates as low as 0.02 °C/min.

Decomposition Mechanism and Products

The thermal decomposition of cyclohexanone peroxide proceeds through a free radical chain reaction mechanism. This mechanism can be broadly divided into three main stages: initiation, propagation, and termination.

Proposed Decomposition Pathway

Figure 3: A generalized radical chain mechanism for CHP decomposition.

-

Initiation: The process is initiated by the homolytic cleavage of the weak O-O bond in the cyclohexanone peroxide molecule upon heating. This generates two highly reactive oxy radicals.

-

Propagation: The initially formed radicals can then attack other cyclohexanone peroxide molecules, abstract hydrogen atoms from a solvent, or undergo further fragmentation. These reactions generate new radical species, thus propagating the chain reaction.

-

Termination: The chain reaction is terminated when two radical species combine (recombination) or react in a way that forms stable, non-radical products (disproportionation).

Decomposition Products

The thermal decomposition of cyclohexanone peroxide can lead to a variety of products, depending on the reaction conditions. While a comprehensive analysis of all products is complex, gas chromatography-mass spectrometry (GC-MS) studies of related peroxides suggest the formation of:

-

Cyclohexanone: A primary product resulting from the rearrangement of the initial oxy radical.

-

Carbon Dioxide (CO₂): Formed from the decarboxylation of intermediate species.

-

Water (H₂O): A common byproduct.

-

Various Ring-Opened Products: Such as dicarboxylic acids (e.g., adipic acid) and other smaller organic molecules, resulting from further fragmentation and rearrangement reactions.

Conclusion

The thermal decomposition of cyclohexanone peroxide is a complex exothermic process governed by free radical chemistry. This guide has summarized the key kinetic parameters, including activation energies and thermal hazard safety data, essential for the safe handling and utilization of this compound. The detailed experimental protocols for DSC and ARC provide a framework for researchers to conduct their own thermal stability assessments. The proposed decomposition mechanism, while generalized, offers a fundamental understanding of the initiation, propagation, and termination steps involved. Further research is warranted to fully elucidate the pre-exponential factor in the Arrhenius equation and to provide a more detailed and quantitative analysis of the decomposition products under various conditions. This knowledge is critical for the development of safer chemical processes and for mitigating the inherent risks associated with the use of organic peroxides.

References

Photolytic Decomposition Pathways of Cyclohexanone Peroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanone (B45756) peroxide, a cyclic ketone peroxide existing primarily as a mixture of dimeric and trimeric structures, is a compound of significant interest due to its role in various chemical processes. This technical guide provides a comprehensive overview of the anticipated photolytic decomposition pathways of cyclohexanone peroxide. While direct, detailed studies on the photochemistry of cyclohexanone peroxide are limited in publicly accessible literature, this document extrapolates likely mechanisms based on the well-established photochemistry of other organic peroxides, particularly cyclic ketone peroxides like triacetone triperoxide (TATP), and fundamental principles of photochemistry. This guide outlines the primary photochemical events, subsequent radical-mediated secondary reactions, and potential final products. Detailed experimental protocols for investigating these pathways are provided, alongside quantitative data where available from analogous systems. Visualizations of the proposed pathways and experimental workflows are presented to facilitate a deeper understanding.

Introduction

Cyclohexanone peroxide is formed from the reaction of cyclohexanone with hydrogen peroxide, typically under acidic conditions. The resulting product is a mixture of various structures, with the dimeric (1,1'-dihydroperoxydicyclohexyl peroxide) and trimeric forms being the most common.[1] The presence of weak peroxide (-O-O-) bonds in these molecules makes them susceptible to decomposition upon exposure to energy, including ultraviolet (UV) radiation. Understanding the photolytic decomposition of cyclohexanone peroxide is crucial for assessing its stability, potential hazards, and its role as a source of reactive oxygen species in various applications.

The absorption of UV light by an organic peroxide molecule excites it to a higher energy state, which can lead to the homolytic cleavage of the weak oxygen-oxygen single bond.[2] This initial photochemical event generates highly reactive alkoxy radicals, which can then initiate a cascade of secondary thermal reactions.

Proposed Photolytic Decomposition Pathways

The photolytic decomposition of cyclohexanone peroxide is expected to be initiated by the cleavage of the O-O bond, which has a low dissociation energy. The subsequent reactions of the resulting radicals will dictate the final product distribution.

Primary Photochemical Process: O-O Bond Homolysis

Upon absorption of a photon of suitable energy (typically in the UV region), the primary photochemical event is the homolytic cleavage of a peroxide bond to yield two oxy radicals. For the dimeric form of cyclohexanone peroxide, this can be represented as:

-

Initiation: The peroxide molecule absorbs a photon (hν), leading to the homolytic cleavage of the O-O bond to form two diradicals.

This primary process is anticipated to be highly efficient due to the inherent weakness of the peroxide bond.

Secondary Decomposition Pathways

The initially formed radicals are highly energetic and can undergo several secondary reactions, including β-scission, hydrogen abstraction, and recombination.

The oxy radical centered on the cyclohexane (B81311) ring can undergo β-scission, leading to the opening of the cyclohexane ring and the formation of a carbon-centered radical and a molecule of cyclohexanone. This pathway is analogous to the decomposition of other cyclic alkoxy radicals.

-

β-Scission: The oxy radical undergoes ring opening to form an acyl radical.

-

Decarbonylation: The resulting acyl radical can lose a molecule of carbon monoxide (CO) to form a pentyl radical.

-

Further Reactions: The pentyl radical can then undergo various reactions such as hydrogen abstraction to form pentane, or react with other radicals or oxygen.

An alternative pathway involves the formation of cyclohexanone and hydroxyl radicals.

-

Intramolecular Hydrogen Abstraction: The initial oxy radical could potentially abstract a hydrogen atom from the adjacent hydroxyl group (in the case of 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide), leading to the formation of water and another radical species. However, a more direct fragmentation is likely.

-

Fragmentation to Cyclohexanone and other Radicals: The initial diradical can fragment to produce two molecules of cyclohexanone and two hydroxyl radicals.

Studies on the decomposition of the related cyclic ketone peroxide, triacetone triperoxide (TATP), have shown that its decomposition, including under UV radiation, yields acetone (B3395972) and ozone as major products.[3][4] By analogy, the photolytic decomposition of the trimeric form of cyclohexanone peroxide could be expected to yield cyclohexanone and ozone.

-

Trimer Decomposition: The trimeric cyclohexanone peroxide, upon photolysis, could fragment to produce three molecules of cyclohexanone and one molecule of ozone.

The following diagram illustrates the proposed primary and secondary photolytic decomposition pathways of dimeric cyclohexanone peroxide.

Caption: Proposed photolytic decomposition pathways of dimeric cyclohexanone peroxide.

Quantitative Data

| Compound/System | Wavelength (nm) | Quantum Yield (Φ) | Notes | Reference |

| α-pinene Secondary Organic Aerosol (containing organic hydroperoxides) | > 300 | 0.8 ± 0.4 | For OH radical formation. | [1] |

| Hydrogen Peroxide (aqueous) | 205-280 | 1.11 ± 0.07 | For •OH radical formation. | [5][6] |

| 4-Hydroxy-2-butanone | 290-350 | 0.08 | Effective quantum yield for photolysis. | [7] |

Experimental Protocols

Investigating the photolytic decomposition pathways of cyclohexanone peroxide requires a combination of experimental techniques to identify transient intermediates and stable products.

Synthesis and Purification of Cyclohexanone Peroxide

-

Synthesis: Cyclohexanone peroxide is typically synthesized by reacting cyclohexanone with an excess of hydrogen peroxide (e.g., 30-50% aqueous solution) in the presence of a strong acid catalyst (e.g., sulfuric acid or nitric acid) at low temperatures (0-10 °C).[1] The reaction mixture is stirred for several hours, and the solid peroxide product is then filtered, washed with water to remove acid, and dried.

-

Purification: The crude product, which is a mixture of dimeric, trimeric, and other peroxidic species, can be purified by recrystallization from a suitable solvent such as diethyl ether or a hydrocarbon solvent.

Photolysis Experiments

-

Sample Preparation: A solution of purified cyclohexanone peroxide in a photochemically inert solvent (e.g., acetonitrile, hexane, or water for solubility studies) is prepared at a known concentration. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent secondary reactions with oxygen, unless the effect of oxygen is being studied.

-

Irradiation: The solution is placed in a quartz cuvette or photoreactor and irradiated with a light source of a specific wavelength or a broad-spectrum lamp with appropriate filters. Common light sources include mercury lamps, xenon lamps, and lasers. The intensity of the light source should be measured using actinometry (e.g., potassium ferrioxalate (B100866) actinometry).

-

Product Analysis: Aliquots of the solution are taken at different irradiation times and analyzed to identify and quantify the photoproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile products like cyclohexanone. High-Performance Liquid Chromatography (HPLC) can be used for less volatile products.

Detection of Reactive Intermediates

-

Electron Spin Resonance (ESR) Spectroscopy: ESR (or Electron Paramagnetic Resonance, EPR) spectroscopy is a powerful technique for detecting and identifying radical intermediates. Spin trapping can be employed, where a "spin trap" molecule reacts with the short-lived radicals to form a more stable radical adduct that can be observed by ESR.

-

Transient Absorption Spectroscopy: Nanosecond or picosecond transient absorption spectroscopy can be used to detect short-lived excited states and radical intermediates. A pump laser pulse excites the sample, and a delayed probe light pulse measures the absorption of the transient species as a function of time and wavelength.

The following diagram illustrates a typical experimental workflow for studying the photolysis of cyclohexanone peroxide.

Caption: Experimental workflow for investigating cyclohexanone peroxide photolysis.

Conclusion

The photolytic decomposition of cyclohexanone peroxide is a complex process initiated by the homolytic cleavage of the peroxide bond. Based on the established photochemistry of related organic peroxides, the primary photochemical event leads to the formation of highly reactive oxy radicals. These intermediates can then undergo a variety of secondary reactions, including ring-opening fragmentation to produce cyclohexanone, carbon monoxide, and smaller alkyl radicals, or direct fragmentation to cyclohexanone and hydroxyl radicals. By analogy with triacetone triperoxide, the trimeric form of cyclohexanone peroxide may decompose to yield cyclohexanone and ozone.

Further experimental investigations using techniques such as transient absorption spectroscopy and ESR with spin trapping are necessary to definitively elucidate the detailed mechanisms, identify all transient intermediates, and determine the quantum yields for the various decomposition pathways of cyclohexanone peroxide. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to undertake such studies. A thorough understanding of these photolytic pathways is essential for the safe handling and application of this and other cyclic ketone peroxides in scientific and industrial settings.

References

- 1. DE10308891A1 - Process for the preparation of trimeric cyclic cyclohexanone peroxide solutions - Google Patents [patents.google.com]

- 2. Triacetone triperoxide | C9H18O6 | CID 4380970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetone peroxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photolysis of aqueous H2O2: quantum yield and applications for polychromatic UV actinometry in photoreactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of Reactivity: An In-depth Technical Guide to Free Radical Generation from Cyclohexanone Peroxide

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanone (B45756) peroxide, a versatile organic compound, serves as a crucial initiator in numerous chemical transformations, including polymerization and organic synthesis. Its efficacy stems from the controlled generation of highly reactive free radicals. Understanding the intricate mechanisms governing the formation of these radicals is paramount for optimizing reaction conditions, ensuring safety, and designing novel synthetic pathways. This technical guide provides a comprehensive exploration of the core principles of free radical generation from cyclohexanone peroxide, detailing the thermal, photolytic, and catalyzed decomposition pathways. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Molecular Architecture of Cyclohexanone Peroxide

Cyclohexanone peroxide is not a single molecular entity but rather a mixture of cyclic and acyclic peroxidic compounds formed from the reaction of cyclohexanone with hydrogen peroxide. The primary constituents of this mixture include 1,1'-dihydroperoxydicyclohexyl peroxide (1), 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide (2), and the dimeric and trimeric cyclic peroxides. The distribution of these isomers is highly dependent on the synthesis conditions.[1][2] The presence of the inherently weak oxygen-oxygen single bond in these structures is the key to their ability to generate free radicals.

Mechanisms of Free Radical Generation

The generation of free radicals from cyclohexanone peroxide is primarily achieved through the homolytic cleavage of the O-O bond, a process that can be initiated by thermal energy, light, or the presence of a catalyst.

Thermal Decomposition

When subjected to heat, cyclohexanone peroxide molecules undergo homolytic scission of the peroxide bond(s), yielding oxygen-centered radicals. The rate of this decomposition is highly dependent on the temperature and the solvent used.[3][4]

The initiation step for a generic cyclohexanone peroxide isomer can be represented as:

R-O-O-R' → R-O• + •O-R'

These initially formed oxy radicals are highly reactive and can undergo subsequent reactions, such as hydrogen abstraction from a solvent or another molecule, or fragmentation to produce carbon-centered radicals.

Initiation Pathway for Cyclohexanone Peroxide Decomposition

Photolytic Decomposition

The absorption of ultraviolet (UV) light provides the necessary energy to cleave the O-O bond in cyclohexanone peroxide, generating free radicals. This photochemical process is a key reaction in many organic syntheses and polymerization initiations.[5][6] While specific studies on the photolysis of cyclohexanone peroxide are not abundant, the general principle of peroxide photochemistry applies. The energy of the absorbed photon must be greater than the bond dissociation energy of the peroxide linkage.

Photolytic Radical Generation Workflow

Catalyzed Decomposition

The decomposition of cyclohexanone peroxide can be significantly accelerated by the presence of transition metal catalysts, most notably cobalt salts.[7][8][9] The catalytic cycle typically involves a redox mechanism where the metal ion alternates between its higher and lower oxidation states. For example, cobalt(II) can react with the peroxide to generate an alkoxy radical and a cobalt(III) species. The cobalt(III) can then react with another peroxide molecule to regenerate cobalt(II) and produce a peroxy radical. This catalytic cycle dramatically lowers the activation energy for radical formation, allowing for initiation at much lower temperatures.

Cobalt-Catalyzed Decomposition of Peroxides

References

- 1. Synthesis of five- and six-membered cyclic organic peroxides: Key transformations into peroxide ring-retaining products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107266344A - A kind of preparation method of cyclohexanone peroxide - Google Patents [patents.google.com]

- 3. Decomposition kinetics of 1,1-dihydroperoxycyclohexane in some organic solvents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 6. d-nb.info [d-nb.info]

- 7. flinnsci.com [flinnsci.com]

- 8. Cobalt-mediated generation of reactive oxygen species and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]